4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate
Overview
Description
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate is a chemical compound with the molecular formula C10H10ClN3O2. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate typically involves the reaction of 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine with pivaloyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the pivalate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a probe or ligand in various biological assays.
Mechanism of Action
The mechanism of action of 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
- 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol
Uniqueness
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate is unique due to the presence of the pivalate ester group, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H14ClN3O2 |
---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
(4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H14ClN3O2/c1-7-8(18-11(17)12(2,3)4)5-16-9(7)10(13)14-6-15-16/h5-6H,1-4H3 |
InChI Key |
UNTXLACJAGMQMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1OC(=O)C(C)(C)C)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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